molecular formula C10H8N2O2 B3250074 7-Methyl-6-nitroquinoline CAS No. 200348-11-4

7-Methyl-6-nitroquinoline

Cat. No. B3250074
CAS RN: 200348-11-4
M. Wt: 188.18 g/mol
InChI Key: OQUHNURQEZRHGV-UHFFFAOYSA-N
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Description

7-Methyl-6-nitroquinoline is a nitrogen-based heterocyclic aromatic compound with the systematic IUPAC name benzo[b]pyridine or 1-aza-naphthalene . Its chemical formula is C10H8N2O2 . Quinoline derivatives like this one exhibit chemical reactivity similar to benzene and pyridine ring systems, undergoing nucleophilic and electrophilic substitution reactions .


Synthesis Analysis

Several synthetic approaches have been employed to produce quinoline derivatives. Notably, classical protocols such as Gould–Jacob , Friedländer , Ptzinger , Skraup , Doebner von Miller , and Conrad Limpach have been used for constructing the principal quinoline scaffold. Additionally, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols contribute to the construction and functionalization of quinoline derivatives .

One specific method for synthesizing This compound involves a two-step process starting from m-toluidine . The Skraup synthesis produces a mixture of 7- and 5-methylquinoline, which is then used for nitration using nitric acid and sulfuric acid without further purification .


Molecular Structure Analysis

The molecular formula of This compound is C10H8N2O2 . It has a characteristic double-ring structure, with a benzene ring fused with a pyridine moiety. The nitrogen atom in the quinoline ring system contributes to its unique properties and reactivity . You can visualize its structure in the following figure:


Chemical Reactions Analysis

This compound can participate in various chemical reactions, including nucleophilic and electrophilic substitutions. For example, it can undergo reactions similar to benzene and pyridine rings. Specific protocols, such as the Skraup synthesis, enable the introduction of substituents at different positions on the quinoline scaffold .

Scientific Research Applications

Prodrug Systems for Bioreductive Activation

7-Methyl-6-nitroquinoline derivatives have been investigated as potential prodrug systems for bioreductive activation. This research focuses on synthesizing novel nitroquinoline derivatives to create prodrugs that can be activated under specific biological conditions, such as reduction of the nitro group, which is a common feature in hypoxic tumor cells. The study by Couch et al. (2008) synthesizes a range of 2-aryl-5-nitroquinolines as potential prodrug systems, exploring their properties and potential applications in targeting disease states where reductive environments prevail (Couch, Burke, Knox, & Moody, 2008).

Synthesis of Marine Alkaloids

Roberts, Álvarez, and Joule (1996) conducted a study on the synthesis of 6-chloro-1,3,4,5-tetrahydro-7,8-dimethoxy-1-methylpyrrolo[4,3,2-de]quinoline from a quinoline derivative. This compound is an essential precursor for synthesizing marine alkaloids like batzelline C and isobatzelline C. The research demonstrates the versatility of quinoline derivatives in synthesizing structurally complex and biologically significant compounds (Roberts, Álvarez, & Joule, 1996).

Intermediate in PI3K/mTOR Inhibitors Synthesis

Lei et al. (2015) discuss the synthesis of bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitril, an important intermediate in many PI3K/mTOR inhibitors. The study provides optimized synthetic methods for this compound, highlighting its significance in the development of therapeutic agents targeting the PI3K/mTOR pathway, which is crucial in various cancers and other diseases (Lei et al., 2015).

Antibacterial Activity

Kayirere et al. (1998) synthesized new 4-alkoxy, 4-aminoalkyl, and 4-alkylthioquinoline derivatives, including 8-methyl-7-nitroquinolines, to evaluate their antibacterial activity. The study indicates the potential of nitroquinoline derivatives in developing new antibacterial agents, especially against Mycobacterium smegmatis (Kayirere et al., 1998).

Mechanism of Action

The exact mechanism of action for 7-Methyl-6-nitroquinoline depends on its specific application. Quinoline derivatives exhibit a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities. The introduction of an N-oxide functionality in quinoline derivatives can facilitate reactions with both nucleophilic and electrophilic reagents, leading to diverse biological effects .

properties

IUPAC Name

7-methyl-6-nitroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-7-5-9-8(3-2-4-11-9)6-10(7)12(13)14/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQUHNURQEZRHGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC=N2)C=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Acetamido-2-methylnitrobenzene (4.5 g; 23.2 mmol) glycerol (9 g; 100 mmol), H2SO4 conc (6.75 g) and As2O5.5H2O (3.6 g; 46.4 mmol) were heated at 130° C. for 20 h. The reaction mixture was poured on water, adjusted to pH 7-8 by adding NH3conc. and extracted with EtOAc three times. The combined organic phases were dried over Na2SO4, evaporated and purified via chromatography (SiO2; TBME/hexanes 70/30) to yield the title compound (1.5 g; 34%). The isomeric 5-methyl-6-nitroquinoline was eluted from the column after the title compound (850 mg; 19%).
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
6.75 g
Type
reactant
Reaction Step One
[Compound]
Name
As2O5.5H2O
Quantity
3.6 g
Type
reactant
Reaction Step One
Yield
34%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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